![molecular formula C8H5BrN2O2 B3112455 6-Bromo-1H-indazole-5-carboxylic acid CAS No. 1893842-64-2](/img/structure/B3112455.png)
6-Bromo-1H-indazole-5-carboxylic acid
Overview
Description
6-Bromo-1H-indazole-5-carboxylic acid is a heterocyclic organic compound . It has an empirical formula of C8H6N2O2 .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .Scientific Research Applications
- A series of novel indazole derivatives, including 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives, have been synthesized and evaluated for anticancer activity .
Anticancer Properties
Synthetic Approaches
Antineoplastic Activity
Safety and Hazards
Mechanism of Action
Target of Action
Related indazole derivatives have been found to exhibit anticancer, antiangiogenic, and antioxidant activities . They have shown inhibitory activity on the viability of various human cancer cell lines .
Mode of Action
Related compounds have shown to inhibit the proangiogenic cytokines associated with tumor development . These cytokines include TNFα, VEGF, EGF, IGF1, TGFb, and leptin . The inhibition of these cytokines can lead to the suppression of angiogenesis, a critical process in tumor growth and metastasis.
Biochemical Pathways
Related compounds have been found to exhibit antioxidant activities, suggesting they may interact with oxidative stress pathways . They have shown significant radical scavenging activities, indicating their potential role in neutralizing harmful free radicals in the body .
Result of Action
Related compounds have shown to hinder the viability of various human cancer cell lines . This suggests that 6-Bromo-1H-indazole-5-carboxylic acid may also exhibit similar anticancer effects.
properties
IUPAC Name |
6-bromo-1H-indazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-7-4(3-10-11-7)1-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFKBHBYURLCSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-indazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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